4-methylidenecyclohexan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

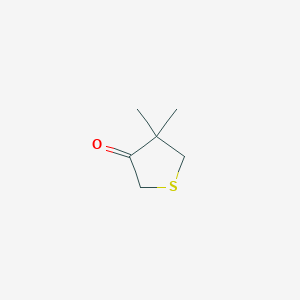

4-Methylidenecyclohexan-1-ol is an organic compound. It belongs to the class of organic compounds known as menthane monoterpenoids . It is found in Pinus pumila .

Molecular Structure Analysis

The molecular structure of 4-methylidenecyclohexan-1-ol can be analyzed using various tools such as MolView . The structure is determined by the arrangement of atoms and the types of bonds between them. The molecule likely has a cyclohexane ring structure with a methylidene (CH2) group and a hydroxyl (OH) group attached .

Applications De Recherche Scientifique

Optical Activity and Stereochemistry

4-methylidenecyclohexan-1-ol: has been studied for its optical activity, which is a measure of how it rotates polarized light. This property is significant in the field of stereochemistry, as it helps determine the chiral nature of molecules. For instance, discussions on platforms like Chemistry Stack Exchange have delved into the optical activity of similar compounds, providing insights into their stereochemical behavior .

Nanomaterials and Metal–Organic Gels (MOGs)

This compound may contribute to the development of MOGs, which are known for their hierarchical porous structure and large specific surface area. MOGs have applications in catalysis, adsorption, energy storage, electrochromic devices, sensing, analysis, and detection. The compound’s potential modifiability could make it a valuable component in the synthesis of MOGs .

Mécanisme D'action

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 4-methylidenecyclohexan-1-ol can be achieved through a multistep process involving the conversion of a starting material to an intermediate, which is then further transformed to the final product. The key steps in this synthesis pathway include the formation of a cyclohexene ring, the introduction of a methylidene group, and the addition of a hydroxyl group to the cyclohexene ring.", "Starting Materials": [ "Cyclohexanone", "Methylmagnesium bromide", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of cyclohexanone to cyclohexene", "React cyclohexanone with bromine and sodium hydroxide to form trans-1,2-dibromocyclohexane", "React trans-1,2-dibromocyclohexane with sodium borohydride in methanol to form trans-1,2-dimethoxycyclohexane", "React trans-1,2-dimethoxycyclohexane with hydrochloric acid to form trans-1,2-dichlorocyclohexane", "React trans-1,2-dichlorocyclohexane with sodium hydroxide to form cyclohexene", "Step 2: Introduction of a methylidene group", "React cyclohexene with methylmagnesium bromide to form 4-methylcyclohexene", "React 4-methylcyclohexene with acetic acid to form 4-methylidenecyclohexene", "Step 3: Addition of a hydroxyl group", "React 4-methylidenecyclohexene with water and acetic acid to form 4-methylidenecyclohexan-1-ol", "Purify the product by extraction with diethyl ether and drying over anhydrous sodium sulfate" ] } | |

Numéro CAS |

22428-85-9 |

Nom du produit |

4-methylidenecyclohexan-1-ol |

Formule moléculaire |

C7H12O |

Poids moléculaire |

112.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.